molecular formula C10H19NO B1488290 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol CAS No. 1600441-20-0

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol

Cat. No. B1488290
CAS RN: 1600441-20-0
M. Wt: 169.26 g/mol
InChI Key: SOADJMIFMLHEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol, also known as CPA-CB, is a cyclic amine compound that has been gaining interest in recent years due to its potential applications in a variety of scientific fields. CPA-CB is a cyclic amine that can act as a ligand in coordination chemistry, and can also be used as a catalyst in organic synthesis. This compound has also been studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclobutane Derivatives : Cyclobutane derivatives, closely related to 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol, have been synthesized through various methods. For instance, cyclobutanones were prepared from methylenecyclobutane by oxidation, leading to compounds like 1-(hydroxymethy1)-1-cyclobutanol, which might be structurally similar to the compound (Roberts & Sauer, 1949).

  • Cyclobutyl Derivatives as Intermediates in Synthesis : Derivatives of cyclobutanol, such as tertiary cyclobutanols, have been used as intermediates in synthesizing new chromenes containing a cyclobutane ring. This indicates the potential role of this compound in similar synthetic applications (Bernard et al., 2004).

Polymerization and Material Science

  • Anionic Polymerization of Cyclobutene Derivatives : Cyclobutene derivatives like methyl cyclobutene-1-carboxylate have been polymerized by anionic addition polymerization. This suggests that this compound could potentially be used in polymerization to form polymers with unique properties (Kitayama et al., 2004).

properties

IUPAC Name

1-[(cyclopentylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADJMIFMLHEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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